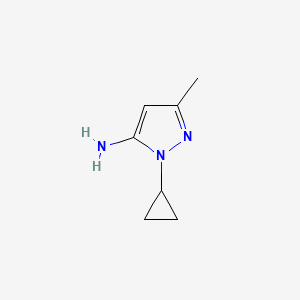![molecular formula C12H13FN4S B6358173 1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1417825-51-4](/img/structure/B6358173.png)
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is a compound that contains a piperazine moiety, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The compound also contains a 1,2,4-thiadiazole ring, which is a type of heterocyclic compound . The physiological and toxicological properties of this compound are not known .
Synthesis Analysis
The synthesis of compounds similar to “1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” is C10H13FN2 . The InChI key, which is a unique identifier for chemical substances, is KIFCSMQTGWVMOD-UHFFFAOYSA-N . The compound has a molecular weight of 180.22 g/mol .Physical And Chemical Properties Analysis
The compound “1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” has a molecular weight of 180.22 g/mol, and its exact mass is 180.10627659 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 1 .Aplicaciones Científicas De Investigación
Analytical Reference Standard
This compound is used as an analytical reference standard . Analytical reference standards are substances used to provide a measurement base for similar substances with unknown quantities. They are used in analytical chemistry to ensure the measurements are accurate and consistent.
Forensic Chemistry & Toxicology
The compound is used in the field of forensic chemistry and toxicology . It can be used to detect the presence of similar compounds in forensic samples, helping investigators identify substances involved in criminal activities.
Hallucinogens Research
It’s categorized as a piperazine, a class of compounds often used in research into hallucinogens . Researchers can study its effects and mechanisms to better understand hallucinogenic substances.
Stimulants Research
As a piperazine, it’s also used in research into stimulants . Studying its properties can help scientists understand the effects and risks of stimulant drugs.
Mass Spectrometry
This compound is used in mass spectrometry , a technique used to identify and quantify molecules in a sample. It can serve as a reference compound, helping scientists calibrate their instruments and interpret their results.
Scientific Research and Development
The compound is used in scientific research and development . Its unique structure and properties make it a subject of interest in various fields of chemistry and pharmacology.
Safety and Hazards
Direcciones Futuras
The future directions for research on “1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine” could involve further investigation into its physiological and toxicological properties . Additionally, research could focus on exploring its potential biological activities, given the wide range of activities exhibited by compounds with a 1,3,4-thiadiazol moiety .
Mecanismo De Acción
Target of Action
It is known that the 1,3,4-thiadiazole moiety, a part of this compound, exhibits a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Mode of Action
The 1,3,4-thiadiazol moiety has been shown to have good potency as anticonvulsant agents which are highly effective and have less toxicity .
Biochemical Pathways
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may interact with multiple biochemical pathways .
Pharmacokinetics
The molecular weight of the compound is 23727 , which is within the optimal range for drug-like molecules, suggesting that it may have good bioavailability.
Result of Action
The wide range of biological activities exhibited by the 1,3,4-thiadiazole moiety suggests that it may have diverse molecular and cellular effects .
Action Environment
The strong aromaticity of the 1,3,4-thiadiazole ring is responsible for providing low toxicity and great in vivo stability .
Propiedades
IUPAC Name |
3-(3-fluorophenyl)-5-piperazin-1-yl-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4S/c13-10-3-1-2-9(8-10)11-15-12(18-16-11)17-6-4-14-5-7-17/h1-3,8,14H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJKZMMESWROSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)






